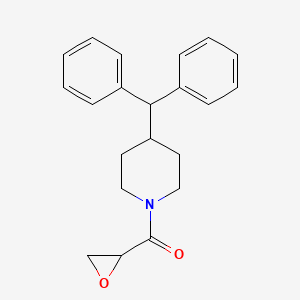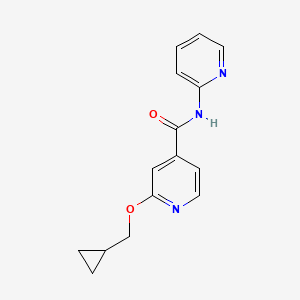
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a benzamide group (a benzene ring attached to a carboxamide group). It also has dimethylamino groups, which are common in many pharmaceuticals and can influence the compound’s solubility and reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition . The exact method would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis
The molecular structure of a similar compound, a stilbazolium derivative, was determined using single-crystal X-ray diffraction . This technique could potentially be used to analyze the structure of the compound you’re interested in.Chemical Reactions Analysis
The compound likely undergoes reactions typical of its functional groups. For example, the dimethylamino group could participate in acid-base reactions, and the pyrimidine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, a compound with a dimethylamino group might have a certain boiling point and density .Applications De Recherche Scientifique
Complex Formation with Metal Ions
Research into the interactions between N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide and metal ions has revealed the formation of 1:1 complexes with various metal salts such as Cu(II), Cd(II), Mn(II), Co(II), and Hg(II). These studies indicate that the pyrimidine bases bond to the metal ions through the carbonyl group at C(4), showcasing the chemical's potential in creating specific metal ion complexes for various applications, including catalysis and materials science (Dixon & Wells, 1986).
Antimicrobial Activities
Novel derivatives of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant to moderate antibacterial activity and promising antifungal effects, highlighting their potential as bases for developing new antimicrobial agents. Such research is crucial in the ongoing search for new treatments against resistant strains of bacteria and fungi (Jadvani & Naliapara, 2021), (Shastri & Post, 2019).
Inhibition of Nitric Oxide Production
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines prepared from N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide analogs have demonstrated inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells. This inhibition is notable as nitric oxide plays a significant role in various physiological and pathological processes. The most effective derivative in this series was 5-fluoro-2-amino-4,6-dichloropyrimidine, which showed higher activity than the most potent reference compound, indicating the potential therapeutic applications of these compounds in diseases where nitric oxide is implicated (Jansa et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11-6-12(2)8-14(7-11)16(22)18-10-15-9-13(3)19-17(20-15)21(4)5/h6-9H,10H2,1-5H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBRKWWQQVKHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=NC(=NC(=C2)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2682449.png)


![6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2682453.png)




![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2682460.png)


